

Carebastine second generation antihistamine safety

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Carebastine

CAS No.: 90729-42-3

Cat. No.: S592739

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Pharmacological & Safety Profile Comparison

The table below compares the core profiles of **Carebastine** and other common second-generation antihistamines.

Antihistamine (Active Metabolite)	Receptor Selectivity	Sedative & CNS Impairment Risk	Cardiovascular Safety (QT Prolongation)	Key Metabolic & Interaction Concerns	Maximum Licensed Dose (for CSU)
Carebastine (of Ebastine)	Selective H1 antagonist [1]	Low; minimal brain penetration [2] [3]	No serious cardiac effects reported at licensed doses [4] [3]	Formed via CYP3A4; levels reduced by strong inducers (e.g., Rifampicin) [4]	20 mg/day (Ebastine) [5]

Antihistamine (Active Metabolite)	Receptor Selectivity	Sedative & CNS Impairment Risk	Cardiovascular Safety (QT Prolongation)	Key Metabolic & Interaction Concerns	Maximum Licensed Dose (for CSU)
Cetirizine	Selective H1 antagonist [6]	Low, but can impair performance; sedation risk increases with up-dosing [7] [5]	Excellent safety record [7]	Not significantly metabolized by CYP450; low interaction potential [6]	10 mg/day [5]
Fexofenadine	Selective H1 antagonist [6]	Non-sedating; no impairment in psychomotor tests [7]	Excellent safety record; no cardiotoxicity [7] [4]	P-glycoprotein substrate; affected by fruit juices [4]	180 mg/day [5]
Loratadine	Selective H1 antagonist [6]	Not associated with performance impairment at recommended doses [7]	Excellent safety record [7]	Metabolized by CYP3A4 and CYP2D6 to active desloratadine [4]	N/A*
Desloratadine (of Loratadine)	Selective H1 antagonist [4]	Low sedative potential [6]	Excellent safety record [7]	Major metabolite; also a substrate of P-glycoprotein [4]	5 mg/day [5]
Levocetirizine	Selective H1 antagonist [6]	Low sedative potential [6]	Excellent safety record [5]	Minimal metabolism; low interaction potential [6]	5 mg/day [5]

Note: While not specified in the provided results for CSU, Loratadine's standard dose for allergic rhinitis is 10 mg/day.

Experimental Data Supporting Safety

The following tables summarize key experimental findings and the methodologies used to establish the safety profiles discussed above.

Table 2: Summary of Key Experimental Safety Data

Compound	Experimental Finding	Significance for Safety Profile
Carebastine/ Ebastine	Did not show 50% inhibition of [3H]-mepyramine binding to rat cortical membranes even at 100 mg/kg orally [2].	Demonstrates minimal penetration into the brain, predicting a low risk of sedative side effects.
Carebastine/ Ebastine	No serious cardiac adverse effects reported; no QT prolongation at licensed doses. Slight QR-interval prolongation only at very high dose (100 mg) [4] [3].	Supports a favorable cardiovascular safety profile at standard therapeutic doses.
Cetirizine	Shown to impair performance and cognition in several studies, though to a much lesser degree than first-generation antihistamines [7].	Indicates a potential for sedation and CNS impairment, a factor to consider especially when up-dosing.
Fexofenadine	Clinical trials show it is non-sedating, even at very high doses; psychomotor and driving tests reinforce these findings [7].	Confirms a high degree of separation between anti-allergy efficacy and central nervous system effects.

Table 3: Overview of Key Experimental Protocols

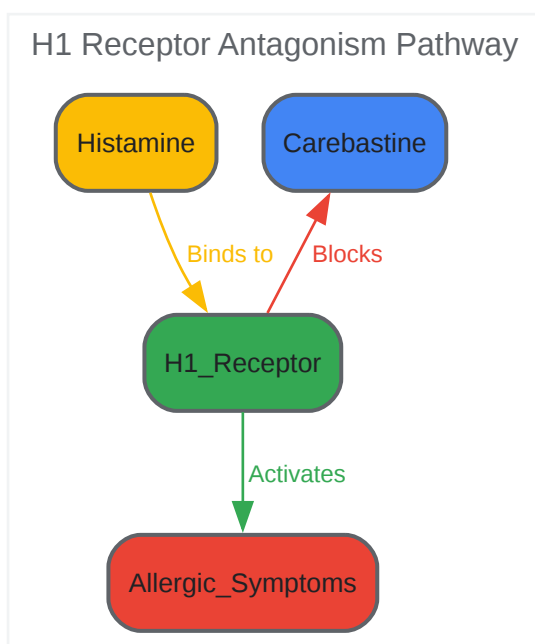
Assay Name	Purpose	General Methodology
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| **Ex vivo [3H]-Mepyramine Binding** [2] | To measure a drug's ability to penetrate the blood-brain barrier and bind to central H1 receptors. | 1. Administer the antihistamine to laboratory rats orally. 2. After a set time, collect brain tissue and prepare cortical membranes. 3. Incubate membranes with [3H]-mepyramine, a radioactive H1 receptor ligand. 4. Measure the degree of inhibition of radioactive binding; low inhibition

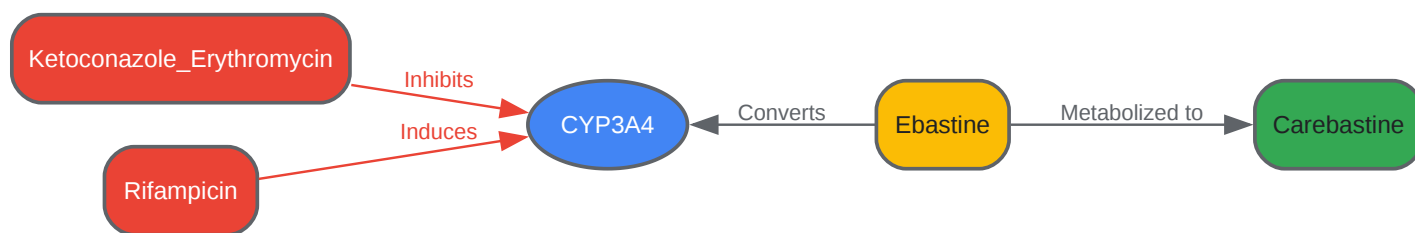
indicates low brain penetration. | | **Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs** [2] | To evaluate the potency and duration of peripheral (anti-allergic) action. | 1. Induce a localized allergic reaction in the skin of guinea pigs. 2. Administer the antihistamine orally. 3. Measure the inhibition of dye leakage at the reaction site over time to determine the drug's effectiveness and duration of action. | | **Electrocardiogram (ECG) Parameters in Humans** [4] | To assess the potential for cardiotoxicity (specifically QT interval prolongation). | 1. Administer the antihistamine to human subjects in clinical trials. 2. Perform serial ECG measurements. 3. Precisely measure the QT interval (corrected for heart rate, QTc) and compare it to baseline and placebo to detect any prolongation. | | **Psychomotor and Driving Tests** [7] | To evaluate the impact of antihistamines on cognitive and motor functions. | 1. Administer the drug or a placebo to healthy human volunteers. 2. Use standardized tests, such as driving simulators, reaction time tests, or cognitive batteries. 3. Compare performance against placebo and positive controls to objectively quantify sedative effects. |

Mechanisms and Metabolic Pathways

The diagrams below illustrate the core mechanism of action and a key pharmacokinetic pathway for **Carebastine**.



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Key Implications for Research and Development

The experimental data highlights several key considerations for professionals in the field:

- **Low Sedation Risk Confirmation:** The *ex vivo* [3H]-mepyramine binding assay is a critical preclinical tool. **Carebastine's** inability to inhibit binding even at high doses provided strong early evidence of its non-sedating property, which is a major advantage over first-generation antihistamines [2].
- **Cardiac Safety Benchmark:** The absence of clinically relevant QT prolongation with **Carebastine/Ebastine** at standard doses [4] [3] sets it apart from historically withdrawn antihistamines like terfenadine. This underscores the importance of thorough cardiovascular safety profiling in development.
- **Therapeutic Flexibility:** The efficacy of Ebastine (and thus **Carebastine**) at a 20 mg dose in moderate-to-severe cases, and its recommendation for up-dosing in CSU, points to a wide therapeutic window [1] [5]. However, the **CYP3A4-mediated metabolism** is a crucial interaction point that requires monitoring, as co-administration with strong inhibitors or inducers can significantly alter **Carebastine** plasma levels [4].

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References

1. A review of the second-generation antihistamine ebastine ... [pubmed.ncbi.nlm.nih.gov]
2. Preclinical comparison of ebastine and other second ... [pubmed.ncbi.nlm.nih.gov]

3. Ebastine [en.wikipedia.org]
4. Carebastine - an overview | ScienceDirect Topics [sciencedirect.com]
5. Efficacy and Safety of Up-dosed Second-generation ... [pmc.ncbi.nlm.nih.gov]
6. H1 Antihistamines: Current Status and Future Directions [sciencedirect.com]
7. Safety of second generation antihistamines [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Carebastine second generation antihistamine safety]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b592739#carebastine-second-generation-antihistamine-safety>]

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